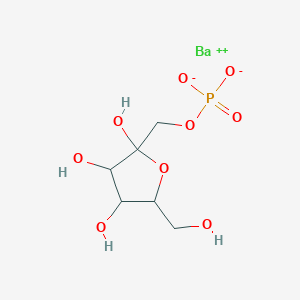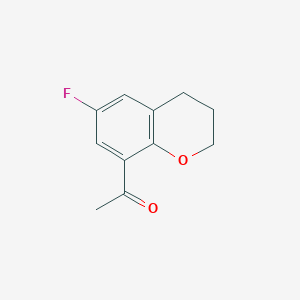
8-Acetyl-6-fluorochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-6-fluorochroman is a chemical compound belonging to the chroman family, characterized by the presence of a fluorine atom at the 6th position and an acetyl group at the 8th position on the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-6-fluorochroman typically involves the reaction of 6-fluorochroman-4-one with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of green chemistry principles, such as employing sustainable solvents and catalysts, is also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Acetyl-6-fluorochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound-4-one.
Reduction: Formation of 8-hydroxy-6-fluorochroman.
Substitution: Formation of various substituted chroman derivatives.
Scientific Research Applications
8-Acetyl-6-fluorochroman has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Acetyl-6-fluorochroman involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the acetyl group can undergo metabolic transformations, leading to active metabolites. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Chroman-4-one: Lacks the fluorine and acetyl groups, resulting in different chemical and biological properties.
6-Fluorochroman: Similar structure but without the acetyl group, leading to variations in reactivity and applications.
8-Acetylchroman:
Uniqueness: 8-Acetyl-6-fluorochroman’s unique combination of a fluorine atom and an acetyl group imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
1-(6-fluoro-3,4-dihydro-2H-chromen-8-yl)ethanone |
InChI |
InChI=1S/C11H11FO2/c1-7(13)10-6-9(12)5-8-3-2-4-14-11(8)10/h5-6H,2-4H2,1H3 |
InChI Key |
NEYPHVGYFXWTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC2=C1OCCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



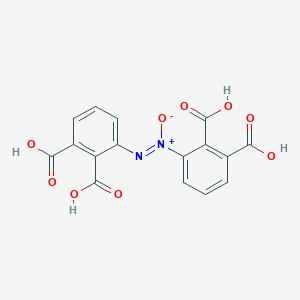
![(E)-2-((2,4-dimethoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14110851.png)
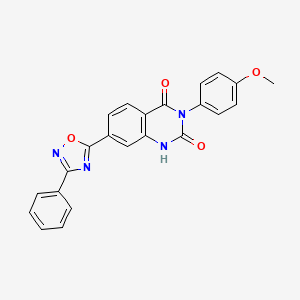
![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110868.png)
![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)
![N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110896.png)
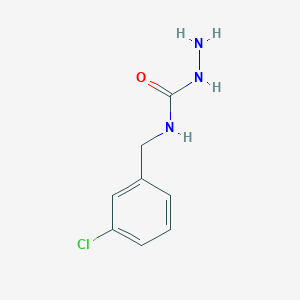


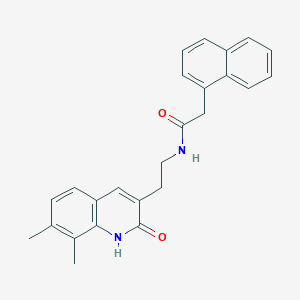
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110908.png)
